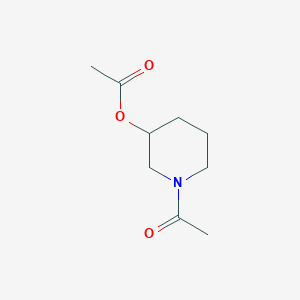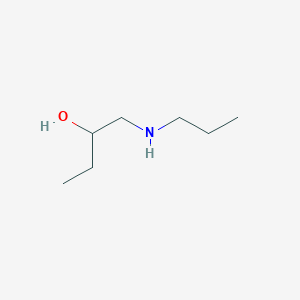
4-(Methylsulphonyl)-2-(trifluoromethyl)phenylhydrazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Trifluoromethyl)phenylhydrazine hydrochloride is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It’s a product of Thermo Scientific Chemicals, originally part of the Alfa Aesar product portfolio .
Molecular Structure Analysis
The molecular formula of 4-(Trifluoromethyl)phenylhydrazine hydrochloride is C7H8ClF3N2 . The InChI Key is WCAGNYIHAYOPSE-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
4-(Trifluoromethyl)phenylhydrazine hydrochloride is a white to cream or yellow flakes and/or powder . It has an assay (Freebase GC) of ≥95.0% . It’s insoluble in water .Wissenschaftliche Forschungsanwendungen
Diuretics and Carbonic Anhydrase Inhibition
Phenylhydrazine derivatives have been explored for their potential in treating various conditions through mechanisms such as carbonic anhydrase inhibition, which is pivotal in diuretic drugs. Carbonic anhydrase inhibitors can have therapeutic applications beyond diuresis, including the management of conditions like glaucoma, epilepsy, and obesity, by modulating physiological processes related to carbonic anhydrase activity in different organs. The research highlights the importance of understanding the polypharmacological effects of drugs with carbonic anhydrase inhibitory action, which could extend to compounds like 4-(Methylsulphonyl)-2-(trifluoromethyl)phenylhydrazine hydrochloride (Carta & Supuran, 2013).
Hemoglobin and Phenylhydrazine Reactions
The interaction of phenylhydrazine with hemoglobin has been studied, revealing insights into hemolytic anemia's pathophysiology. Understanding these interactions can inform the development of drugs targeting blood disorders or modifying hemoglobin properties. This research underscores the diverse biological impacts of phenylhydrazine derivatives, potentially applicable to derivatives like this compound (Shetlar & Hill, 1985).
Pharmacological Combinations for Diabetes Management
The combination of different pharmacological agents, including those with sulphonyl groups, for enhanced therapeutic efficacy in diabetes management, exemplifies the innovative use of chemical compounds in synergistic treatments. This strategy could potentially be explored with phenylhydrazine derivatives for optimizing diabetes treatment regimens (Sisode, Jain, & Prajapati, 2016).
Biotransformation and Drug Metabolism
Research into the biotransformation and rearrangement of drugs, including sulfonylhydrazine-alkylating agents, is crucial for understanding the metabolism and toxicity of pharmaceuticals. Insights from these studies can guide the safe and effective use of phenylhydrazine derivatives in clinical settings (Nassar, Wisnewski, & King, 2016).
Eigenschaften
IUPAC Name |
[4-methylsulfonyl-2-(trifluoromethyl)phenyl]hydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2S.ClH/c1-16(14,15)5-2-3-7(13-12)6(4-5)8(9,10)11;/h2-4,13H,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHMYCJWWSZBOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)NN)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(Dimethylamino)methyl]-3,5-dimethylphenol](/img/structure/B6326814.png)






![Phosphonic acid, P-[2-(triethoxysilyl)ethyl]-, dimethyl ester](/img/structure/B6326843.png)






